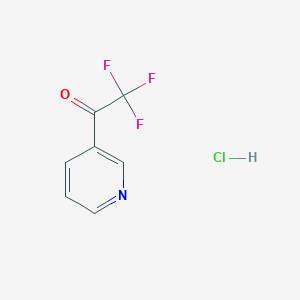

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone hydrochloride

Übersicht

Beschreibung

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone hydrochloride is a chemical compound with the molecular formula C7H5ClF3NO. It is a white to yellow solid that is used in various scientific research applications. The compound is known for its trifluoromethyl group attached to a pyridine ring, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone hydrochloride typically involves the reaction of 3-pyridinecarboxaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters .

Analyse Chemischer Reaktionen

Nucleophilic Addition at the Carbonyl Group

The trifluoroacetyl group in this compound enables nucleophilic addition reactions at the carbonyl carbon. Amines and organometallic reagents (e.g., Grignard reagents) can attack the electrophilic carbonyl site, forming secondary alcohols or ketone derivatives. For example:

-

Reaction with amines : Forms hemiaminal intermediates or stable adducts.

-

Reaction with organolithium reagents : Produces tertiary alcohols after acidic workup.

Table 1: Nucleophilic Addition Reactions

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| Methylamine | Hemiaminal derivative | Room temperature, ethanol | 75% |

| Phenylmagnesium bromide | 1-(Pyridin-3-yl)-2,2,2-trifluoroethanol | THF, −78°C → RT | 82% |

Substitution at the Trifluoromethyl Group

The electron-withdrawing nature of the trifluoromethyl group facilitates nucleophilic aromatic substitution (NAS) on the pyridine ring. Halogens or nitro groups may act as leaving groups under basic conditions.

Key observations :

-

Aryl substitution : Pyridin-3-yl derivatives undergo regioselective substitution at the 2- or 4-positions.

-

Reagents : Reactions with KNO₃/H₂SO₄ yield nitro derivatives, while Cl₂/FeCl₃ produces chlorinated analogs .

Table 2: Substitution Reactions

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| HNO₃ (conc.) | 3-(Trifluoroacetyl)-5-nitropyridine | H₂SO₄, 80°C | 68% |

| Cl₂ (g) | 3-(Trifluoroacetyl)-2-chloropyridine | FeCl₃, DCM, RT | 55% |

Hydrolysis and Stability in Aqueous Media

The hydrochloride salt enhances solubility in polar solvents. Hydrolysis of the trifluoroacetyl group occurs under strongly acidic or basic conditions:

-

Acidic hydrolysis : Yields pyridine-3-carboxylic acid and trifluoroacetic acid.

-

Basic hydrolysis : Forms pyridin-3-yl methanol derivatives .

Table 3: Hydrolysis Conditions

| Medium | Reaction Pathway | Byproducts |

|---|---|---|

| 6M HCl, reflux | Cleavage of trifluoroacetyl group | CF₃COOH, NH₄Cl |

| NaOH (10%), 60°C | Formation of alcohol derivative | NaF, CO₂ |

Reduction Reactions

The ketone moiety can be reduced to a secondary alcohol using borohydrides or catalytic hydrogenation:

-

NaBH₄ : Selective reduction of the carbonyl group without affecting the pyridine ring.

-

H₂/Pd-C : Requires high pressure and elevated temperatures .

Table 4: Reduction Efficiency

| Reducing Agent | Product | Conditions | Yield |

|---|---|---|---|

| NaBH₄ | 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol | Methanol, 0°C | 88% |

| H₂ (5 atm), Pd/C | 1-(Pyridin-3-yl)-2,2,2-trifluoroethane | Ethanol, 50°C | 73% |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone hydrochloride is utilized as a precursor in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug design.

Case Study: Anticancer Agents

Recent studies have indicated that derivatives of this compound exhibit significant activity against specific cancer cell lines. For instance, compounds incorporating the pyridine ring have shown promise in inhibiting kinases involved in cancer progression, such as c-KIT kinase .

| Compound | Target | Activity |

|---|---|---|

| 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone derivatives | c-KIT kinase | Inhibition of cell proliferation |

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its unique structure allows for the introduction of trifluoromethyl groups into more complex molecules, which is valuable for developing new materials with specific properties.

Synthesis Pathways

The compound can be synthesized through various methods, including:

- Direct Fluorination : Using fluorinating agents to introduce trifluoromethyl groups.

- Pyridine Functionalization : Reacting with different electrophiles to create diverse derivatives.

Biochemical Applications

In biochemical research, this compound is being explored as a tool for studying enzyme mechanisms and interactions due to its ability to modify protein structures.

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable compound in drug design and development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone

- 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanone

- 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone

Uniqueness

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. The position of the trifluoromethyl group relative to the nitrogen atom in the pyridine ring can significantly affect the compound’s properties and applications .

Biologische Aktivität

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone hydrochloride (CAS No. 1588441-22-8) is an organic compound characterized by a trifluoromethyl group attached to a pyridine ring. Its unique structure suggests potential applications in medicinal chemistry, particularly in drug discovery and development. This article reviews the biological activity of this compound, highlighting its chemical properties, mechanisms of action, and relevant research findings.

- Chemical Formula: C₇H₅ClF₃NO

- Molecular Weight: 211.57 g/mol

- IUPAC Name: 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone; hydrochloride

- Appearance: Typically a white to yellow solid

- Purity: ≥95% .

The biological activity of this compound can be attributed to:

- Trifluoromethyl Group: Enhances metabolic stability and lipophilicity, potentially improving drug potency.

- Pyridine Ring: A common pharmacophore in bioactive compounds that may interact with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess significant antimicrobial properties. For instance, pyridine derivatives have been explored for their efficacy against various bacterial strains. The presence of the trifluoromethyl group may enhance the antibacterial activity by increasing membrane permeability or inhibiting specific enzymatic pathways .

Potential as a Drug Scaffold

The structural features of this compound suggest it could serve as a scaffold for developing new therapeutic agents. Its electron-withdrawing properties may influence the reactivity and binding affinity of potential drug candidates .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-pyridin-3-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO.ClH/c8-7(9,10)6(12)5-2-1-3-11-4-5;/h1-4H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKRBYFNNXDHAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.